molecular formula C7H16O6S2 B6359922 2-Ethylpropane-1,3-diyl dimethanesulfonate CAS No. 64923-60-0

2-Ethylpropane-1,3-diyl dimethanesulfonate

Cat. No.: B6359922
CAS No.: 64923-60-0
M. Wt: 260.3 g/mol
InChI Key: PINZPBHJCPSYTN-UHFFFAOYSA-N
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Description

2-Ethylpropane-1,3-diyl dimethanesulfonate is a chemical compound with the molecular formula C7H16O6S2 and a molecular weight of 260.33 g/mol . This compound is known for its unique molecular structure and is utilized in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-Ethylpropane-1,3-diyl dimethanesulfonate typically involves the reaction of 2-ethylpropane-1,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

2-Ethylpropane-1,3-diyl dimethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 2-Ethylpropane-1,3-diyl dimethanesulfonate exerts its effects involves the interaction of its methanesulfonate groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function . The specific molecular targets and pathways involved depend on the context in which the compound is used.

Properties

IUPAC Name

2-(methylsulfonyloxymethyl)butyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O6S2/c1-4-7(5-12-14(2,8)9)6-13-15(3,10)11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINZPBHJCPSYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COS(=O)(=O)C)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325616
Record name 2-(methylsulfonyloxymethyl)butyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64923-60-0
Record name NSC513150
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methylsulfonyloxymethyl)butyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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